2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid
Overview
Description
The compound “2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also includes an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thiophene ring, an oxadiazole ring, and an acetic acid group . The exact atomic coordinates and displacement parameters can be found in the referenced material .Physical and Chemical Properties Analysis
This compound has a molecular formula of CHOS and an average mass of 156.159 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 274.2±22.0 °C at 760 mmHg, and a flash point of 119.7±22.3 °C . It also has a molar refractivity of 36.2±0.3 cm3 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with an indole scaffold have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that compounds with similar structures can interact with their targets causing changes at the molecular level
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies (in-silico) , which could suggest a good bioavailability for this compound.
Result of Action
Similar compounds have shown significant anti-hiv activity , suggesting that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, derivatives of thiophene and rhodanine, which are part of the structure of this compound, have been identified as inhibitors of kinases, anthrax protease, HCV NS5B polymerase, tyrosine phosphatase, and aldose reductase .
Cellular Effects
Similar compounds have demonstrated antimicrobial and antitumor properties . These effects could be due to the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with various enzymes and cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c11-6(12)4-10-8(13)14-7(9-10)5-2-1-3-15-5/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUPPLGYYWWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)O2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211016 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869464-87-9 | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869464-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-5-(2-thienyl)-1,3,4-oxadiazole-3(2H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.